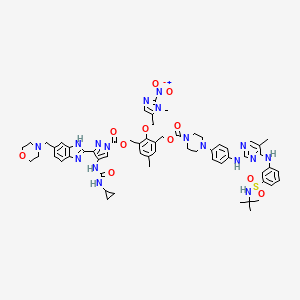
Hat-sil-TG-1&AT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hat-sil-TG-1&AT is a hypoxia-activated prodrug that functions as a Janus tyrosine kinase (JAK) inhibitor. It demonstrates significant antitumor effects by inhibiting JAK-STAT signaling within tumor tissues. This compound also suppresses the proliferation of HEL cells and downregulates phosphorylated STAT3/5 in hypoxic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hat-sil-TG-1&AT involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and efficacy .
Industrial Production Methods
Industrial production of Hat-sil-TG-1&AT involves large-scale synthesis under controlled conditions to ensure consistency and quality. The production process includes stringent quality control measures to maintain the compound’s stability and activity. The exact industrial methods are proprietary and not publicly available .
Chemical Reactions Analysis
Types of Reactions
Hat-sil-TG-1&AT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Hat-sil-TG-1&AT can participate in substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving Hat-sil-TG-1&AT include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from the reactions of Hat-sil-TG-1&AT depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Hat-sil-TG-1&AT has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study JAK-STAT signaling pathways and their inhibition.
Biology: Employed in research on cell proliferation and apoptosis, particularly in hypoxic conditions.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its antitumor properties.
Industry: Utilized in the development of new drugs and therapeutic agents targeting JAK-STAT signaling .
Mechanism of Action
Hat-sil-TG-1&AT exerts its effects by inhibiting the JAK-STAT signaling pathway. It is a hypoxia-activated prodrug that becomes active under low oxygen conditions. The compound targets Janus tyrosine kinase (JAK) and inhibits its activity, leading to the downregulation of phosphorylated STAT3/5. This inhibition results in the suppression of cell proliferation and induction of apoptosis in tumor cells .
Comparison with Similar Compounds
Hat-sil-TG-1&AT is unique compared to other JAK inhibitors due to its hypoxia-activated mechanism. Similar compounds include:
Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A JAK3 inhibitor used for rheumatoid arthritis.
Baricitinib: A JAK1/2 inhibitor used for rheumatoid arthritis.
Hat-sil-TG-1&AT stands out due to its selective activation under hypoxic conditions, making it particularly effective in targeting tumor tissues with low oxygen levels .
Properties
Molecular Formula |
C60H69N17O11S |
|---|---|
Molecular Weight |
1236.4 g/mol |
IUPAC Name |
[3-[[4-(cyclopropylcarbamoylamino)-3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazole-1-carbonyl]oxymethyl]-5-methyl-2-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phenyl]methyl 4-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C60H69N17O11S/c1-37-26-40(34-87-58(79)75-20-18-74(19-21-75)45-15-13-42(14-16-45)64-55-61-30-38(2)53(69-55)63-44-8-7-9-47(29-44)89(83,84)71-60(3,4)5)52(86-36-46-31-62-57(72(46)6)77(81)82)41(27-37)35-88-59(80)76-33-50(68-56(78)65-43-11-12-43)51(70-76)54-66-48-17-10-39(28-49(48)67-54)32-73-22-24-85-25-23-73/h7-10,13-17,26-31,33,43,71H,11-12,18-25,32,34-36H2,1-6H3,(H,66,67)(H2,65,68,78)(H2,61,63,64,69) |
InChI Key |
ZCLBRBJNHZVQCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)COC(=O)N2CCN(CC2)C3=CC=C(C=C3)NC4=NC=C(C(=N4)NC5=CC(=CC=C5)S(=O)(=O)NC(C)(C)C)C)OCC6=CN=C(N6C)[N+](=O)[O-])COC(=O)N7C=C(C(=N7)C8=NC9=C(N8)C=C(C=C9)CN1CCOCC1)NC(=O)NC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


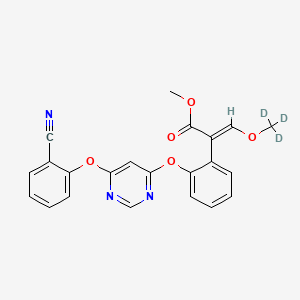
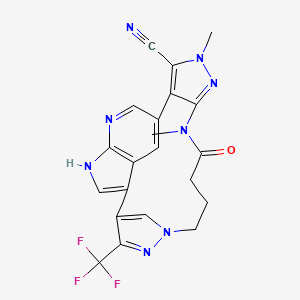
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
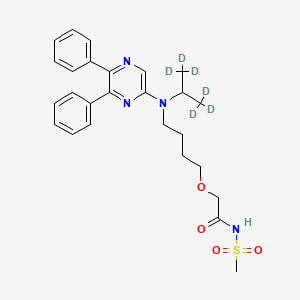
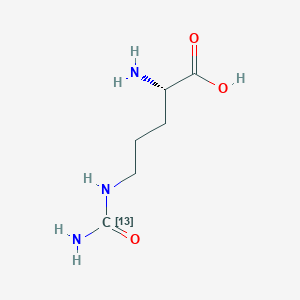
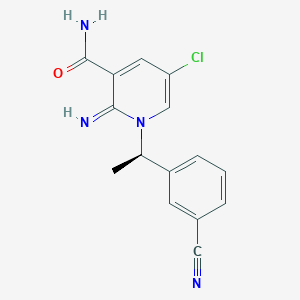
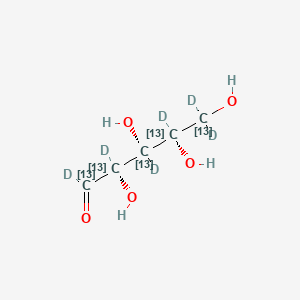
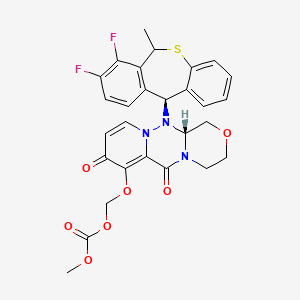
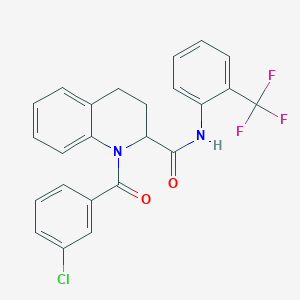
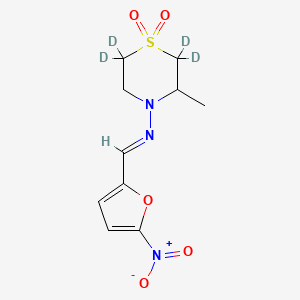
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
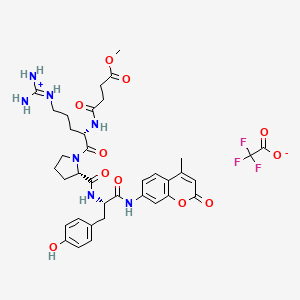
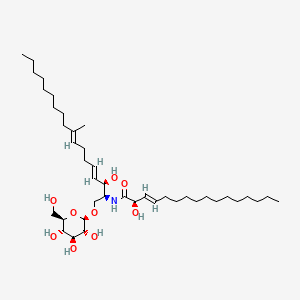
![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)
